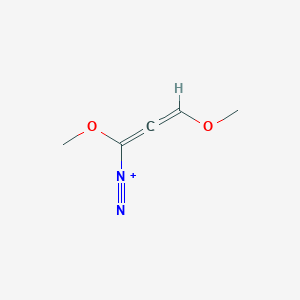
1,3-Dimethoxypropadiene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxypropadiene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group attached to a 1,3-dimethoxypropadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxypropadiene-1-diazonium typically involves the diazotization of 1,3-dimethoxypropadiene. This process can be carried out by treating 1,3-dimethoxypropadiene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (close to 0°C) to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the preparation of diazonium compounds like this compound can be optimized using flow chemistry techniques. Flow chemistry allows for continuous production, improved safety, and better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxypropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: Diazonium compounds can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Aromatic compounds, often in the presence of a base, are used to form azo compounds.
Major Products Formed
Substitution Products: Halides, hydroxides, and cyanides.
Azo Compounds: Formed through coupling reactions with aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxypropadiene-1-diazonium has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxypropadiene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including nucleophilic substitution and coupling reactions. The reactivity of the diazonium ion is due to the presence of the N-N triple bond, which makes it a good leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazoles: Known for their versatile chemical properties and biological activities.
1,2,4-Triazoles: Similar to 1,2,3-triazoles but with slightly different reactivity and biological properties.
Diazo Compounds: A broad class of compounds with diverse reactivity and applications in organic synthesis.
Uniqueness
1,3-Dimethoxypropadiene-1-diazonium is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918108-37-9 |
|---|---|
Molekularformel |
C5H7N2O2+ |
Molekulargewicht |
127.12 g/mol |
InChI |
InChI=1S/C5H7N2O2/c1-8-4-3-5(7-6)9-2/h4H,1-2H3/q+1 |
InChI-Schlüssel |
GAIKYHNSMAKHMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C=C([N+]#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
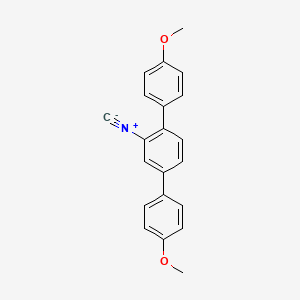
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
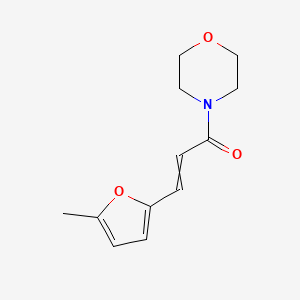
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
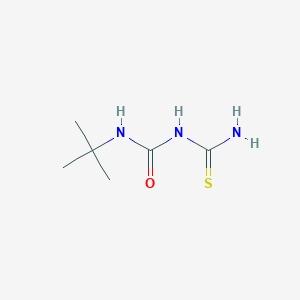
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
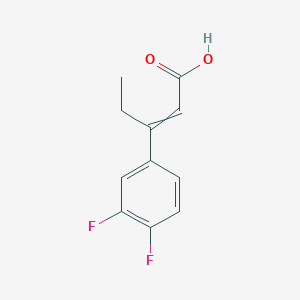
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
